Licoricone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-7-15-18(26-3)10-17(24)20(22(15)27-4)16-11-28-19-9-13(23)6-8-14(19)21(16)25/h5-6,8-11,23-24H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWMNTNDTRKETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1OC)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966174 | |
| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Licoricone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51847-92-8 | |
| Record name | Licoricone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51847-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licoricone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051847928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-3-[6-hydroxy-2,4-dimethoxy-3-(3-methylbut-2-en-1-yl)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LICORICONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8X3270QWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Licoricone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 - 251 °C | |
| Record name | Licoricone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029515 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Identification, and Biosynthetic Pathways of Licoricone
Sources and Extraction Methodologies of Licoricone from Glycyrrhiza Species
This compound has been identified as a natural constituent of the roots of Glycyrrhiza species, most notably Glycyrrhiza uralensis. nih.govebi.ac.uknih.gov The extraction of isoflavonoids like this compound from the dense root matrix involves techniques that disrupt plant cell walls to release these secondary metabolites.
Standard extraction procedures for flavonoids from licorice root typically begin with harvesting, drying, and grinding the roots to increase the surface area for solvent interaction. green-herbs.shop Traditional methods like maceration or Soxhlet extraction are commonly employed. longdom.orgresearchgate.net These methods involve soaking the powdered root material in a selected solvent for an extended period, sometimes with heating or agitation, to facilitate the diffusion of compounds into the solvent. researchgate.net The choice of solvent is critical, with polar solvents such as ethanol, methanol (B129727), water, or hydroalcoholic mixtures being effective for extracting flavonoids. nih.gov For instance, an ethanol/water mixture (30:70, v/v) has been shown to be effective for extracting flavonoids from licorice. nih.gov Following extraction, the liquid extract is filtered to remove solid plant debris and then concentrated, often under vacuum, to yield a crude extract containing this compound among other phytochemicals. green-herbs.shop
Table 1: Comparison of Extraction Methodologies for Licorice Flavonoids
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| Maceration/Solvent Soaking | Soaking powdered plant material in a solvent to allow for the slow diffusion of phytochemicals. researchgate.net | Simple, low-cost, and suitable for thermolabile compounds. researchgate.net | Time-consuming and may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent, ensuring fresh solvent repeatedly passes through the sample. longdom.org | More efficient than simple maceration; requires less solvent overall. | Can expose compounds to heat for prolonged periods, potentially degrading them. |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves (ultrasound) to create cavitation bubbles, which collapse and disrupt cell walls, enhancing solvent penetration. longdom.orgresearchgate.net | Reduces extraction time and solvent consumption; improves yield. researchgate.net | High-intensity ultrasound can generate free radicals, potentially affecting some active compounds. researchgate.net |
| Pressurized Hot Water Extraction (PHWE) | Uses water at elevated temperatures (50–150 °C) and pressures to extract compounds. The altered properties of water in this state allow it to solvate less polar compounds. doc-developpement-durable.org | Environmentally friendly (no organic solvents), fast, and efficient. doc-developpement-durable.org | Requires specialized equipment; high temperatures may degrade certain compounds. |
The chemical composition of Glycyrrhiza plants, including the concentration of specific flavonoids like this compound, is subject to significant variation. While Glycyrrhiza uralensis is a confirmed source of this compound, other species such as Glycyrrhiza glabra and Glycyrrhiza inflata are also known for their rich and diverse flavonoid profiles. nih.govebi.ac.uk
Research indicates that the yield of active compounds in licorice is influenced by both the plant's genetic makeup (genotype) and its growing environment. researchgate.net Factors such as geographical location, climate, and soil composition can lead to different phytochemical profiles within the same species. researchgate.net For example, studies on glycyrrhizin (B1671929) content in G. glabra have shown significant differences between populations from various countries and even within different regions of a single country. researchgate.net It is reasonable to infer that the yield of this compound is similarly affected, although specific quantitative studies comparing this compound content across different species and geographical origins are not widely available. The age of the plant and the diameter of the root at the time of harvest can also impact the concentration of secondary metabolites. researchgate.net
To improve the efficiency of extraction and the purity of the final product, advanced techniques are often employed. Ultrasound-Assisted Extraction (UAE) is a modern method that significantly reduces extraction time and solvent use by using acoustic cavitation to disrupt cell walls. longdom.orgresearchgate.net Another green technology is Pressurized Hot Water Extraction (PHWE), which uses subcritical water as the solvent, avoiding the need for organic solvents entirely. doc-developpement-durable.org
Following the initial extraction, a multi-step purification process is necessary to isolate this compound from the complex crude extract. This typically involves liquid-liquid partitioning to separate compounds based on their polarity. For instance, an aqueous extract might be partitioned against solvents like ethyl acetate (B1210297) to concentrate flavonoids. Further purification is almost always achieved through chromatographic methods. Column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20 is a standard technique. ebi.ac.ukijcce.ac.ir Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), and those containing the target compound are combined. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is frequently used for the final purification and quantification of isoflavonoids from licorice extracts. nih.gov
Proposed Biosynthetic Routes of this compound within Glycyrrhiza Plants
This compound is a secondary metabolite, meaning it is not essential for the primary growth and development of the plant but often serves in defense or signaling roles. Its biosynthesis originates from the phenylpropanoid pathway, a major route for the production of thousands of plant compounds, including all flavonoids.
The biosynthesis of the isoflavone (B191592) core of this compound begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate. This process is catalyzed by three core enzymes of the phenylpropanoid pathway:
Phenylalanine ammonia-lyase (PAL)
Cinnamate 4-hydroxylase (C4H)
4-coumarate:CoA ligase (4CL)
From 4-coumaroyl-CoA, the pathway branches towards flavonoids, starting with Chalcone (B49325) synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. In isoflavone biosynthesis, the key step is the aryl migration reaction catalyzed by Isoflavone synthase (IFS) , a cytochrome P450 enzyme, which converts a flavanone (B1672756) intermediate into the characteristic isoflavone backbone.
The specific structure of this compound requires several additional modification steps:
Prenylation: A prenyltransferase enzyme attaches a 3-methylbut-2-enyl (prenyl) group to the isoflavone skeleton. The donor for this group is typically dimethylallyl pyrophosphate (DMAPP).
Hydroxylation and Methylation: Cytochrome P450 monooxygenases and O-methyltransferases (OMTs) are responsible for adding the specific hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups at the required positions on the aromatic rings to complete the synthesis of this compound. nih.govebi.ac.uk
Table 2: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme | Abbreviation | Function in Pathway |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA. |
| Chalcone synthase | CHS | Catalyzes the formation of the chalcone skeleton. |
| Isoflavone synthase | IFS | Catalyzes the key aryl migration to form the isoflavone backbone. |
| Prenyltransferase | PT | Adds the prenyl side-chain to the isoflavone core. |
| O-methyltransferase | OMT | Adds methyl groups to form the methoxy substitutions. |
The production and accumulation of secondary metabolites like this compound are tightly regulated and highly responsive to both internal genetic programming and external environmental cues.
Genetic factors play a primary role, with different species and even different genotypes within a species exhibiting varied capacities for producing certain compounds. researchgate.net The expression levels of key biosynthetic genes, such as PAL, CHS, or IFS, directly control the metabolic flux through the pathway and are a major determinant of the final yield of flavonoids.
Environmental factors also exert a strong influence. Soil conditions, including the availability of water and essential nutrients, have been shown to significantly affect the yield and quality of licorice. researchgate.net Abiotic stresses (e.g., drought, salinity) and biotic stresses (e.g., pathogen attack) can act as elicitors, triggering the plant's defense mechanisms, which often involves up-regulating the phenylpropanoid pathway and increasing the production of antimicrobial flavonoids. In controlled settings like hairy root cultures of Glycyrrhiza glabra, the application of elicitors such as cellulase (B1617823) or mannan (B1593421) has been shown to significantly enhance the yield of glycyrrhizin, suggesting that similar strategies could be applied to increase the production of other valuable compounds like this compound. nih.gov
Pharmacological Investigations and Mechanistic Elucidation of Licoricone
Antimicrobial Activities of Licoricone
This compound has been identified as one of the active constituents isolated from the roots of Glycyrrhiza species, commonly known as licorice. nih.govresearchgate.net Research into its pharmacological profile has primarily centered on its antibacterial effects, with specific attention given to its action against the pathogenic bacterium Helicobacter pylori. nih.govsci-hub.se
Helicobacter pylori is a bacterium recognized as a primary etiological agent for various gastric diseases, including peptic ulcers. nih.govsci-hub.se The emergence of antibiotic resistance has prompted the search for new therapeutic agents. nih.govsci-hub.se Flavonoids isolated from licorice, including this compound, have been investigated for their potential in this area. nih.govresearchgate.net
Studies involving extracts from Glycyrrhiza uralensis led to the isolation of several flavonoids, among which this compound was identified as possessing significant anti-H. pylori activity. nih.govresearchgate.netsci-hub.se This activity was observed in in-vitro settings and was notable for its effectiveness against both antibiotic-resistant and sensitive strains of the bacterium. nih.govsci-hub.se
A crucial finding in the investigation of this compound is its efficacy against antibiotic-resistant H. pylori. Research has demonstrated that this compound exhibits inhibitory activity against a strain of H. pylori that is resistant to both clarithromycin (B1669154) (CLAR) and amoxicillin (B794) (AMOX). nih.govresearchgate.netsci-hub.se This finding is particularly significant as clarithromycin and amoxicillin are key antibiotics used in standard eradication therapies for H. pylori infections. nih.govsci-hub.se The ability of this compound to counteract resistant strains suggests it could be a valuable compound in developing alternative treatment strategies. nih.gov
In addition to its effects on resistant bacteria, this compound has also proven effective against antibiotic-sensitive strains of H. pylori. nih.govsci-hub.se The same studies that confirmed its activity against resistant variants also showed that this compound exhibited anti-H. pylori activity against four different clarithromycin (amoxicillin)-sensitive strains. nih.govsci-hub.se This broad efficacy against both resistant and susceptible forms underscores its potential as an anti-H. pylori agent. nih.gov
While this compound is listed as a chemical component of Glycyrrhiza glabra root extracts which have shown broad antibacterial activity against various microorganisms, specific studies detailing the antibacterial spectrum of isolated this compound against bacteria other than H. pylori were not identified in the reviewed literature. researchgate.net
The reviewed scientific literature did not provide specific information regarding the antiviral activities of this compound. While other compounds from licorice, such as glycyrrhizin (B1671929), have been extensively studied for their antiviral effects, data on this compound's specific antiviral properties are not available in the provided sources. nih.govnih.govmdpi.com
There is no specific information available in the reviewed literature concerning the mechanisms by which this compound might inhibit viral replication. researchgate.netmdpi.comnih.gov
Antiviral Activities of this compound
Specific Antiviral Targets of this compound
Current scientific literature extensively documents the antiviral properties of extracts from the licorice plant (Glycyrrhiza species), attributing these effects to a variety of constituent compounds. The most prominently studied of these are the triterpenoids glycyrrhizin and its metabolite, glycyrrhetinic acid, which have demonstrated broad-spectrum antiviral activity. mdpi.comnih.govnih.gov Their mechanisms often involve inhibiting viral entry into host cells, disrupting viral replication, and modulating the host immune response. mdpi.comfrontiersin.orgnih.govmdpi.com For instance, glycyrrhizin has been shown to interfere with the replication of SARS-CoV-2 by targeting key viral and cellular components, including the ACE2 receptor and viral proteases. mdpi.comnih.govnih.gov
However, specific antiviral targets for the flavonoid compound this compound have not been detailed in the available research. While licorice as a whole is known for its antiviral effects, the primary focus of investigation has been on other molecules within the plant's extensive phytochemical profile. nih.govnih.gov
Anti-Inflammatory Effects of this compound and Related Flavonoids
Licorice and its constituent flavonoids have well-documented anti-inflammatory properties, acting through various molecular mechanisms. researchgate.netresearchgate.net Compounds such as this compound, licochalcone A, licoflavanone, glabridin (B1671572), and isoliquiritigenin (B1662430) contribute to these effects by modulating inflammatory mediators and intracellular signaling cascades. mdpi.commdpi.com Research shows these flavonoids can alleviate inflammatory responses in various experimental models, highlighting their potential as modulators of inflammation. mdpi.com
Modulation of Pro-inflammatory Cytokines and Mediators
A key aspect of the anti-inflammatory action of licorice flavonoids is their ability to suppress the production of pro-inflammatory cytokines and other inflammatory mediators. In experimental models using lipopolysaccharide (LPS)-stimulated macrophages, various licorice compounds have been shown to significantly inhibit the expression and release of key inflammatory molecules.
For example, licoflavanone has been observed to markedly decrease the mRNA levels of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Similarly, glycyrrhizic acid and its aglycone, glycyrrhetinic acid, along with liquiritin (B1674860) and liquiritigenin (B1674857), effectively inhibit the production of these same cytokines. mdpi.com Furthermore, these compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are significant mediators of inflammation. mdpi.com
Table 1: Effect of Licorice Flavonoids on Pro-inflammatory Mediators
| Compound | Mediator Inhibited | Experimental Model | Finding | Citation |
|---|---|---|---|---|
| Licoflavanone | TNF-α, IL-1β, IL-6 | LPS-stimulated RAW 264.7 macrophages | Reduction in mRNA levels of cytokines. | |
| Licoflavanone | iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophages | Markedly decreased expression levels. | |
| Glycyrrhizic Acid | TNF-α, IL-1β, IL-6 | LPS-stimulated BV2 microglial cells | Inhibition of pro-inflammatory cytokine elevation. | |
| Liquiritin | TNF-α, IL-1β, IL-6 | LPS-stimulated BV2 microglial cells | Inhibition of pro-inflammatory cytokine elevation. | |
| Liquiritigenin | iNOS, COX-2 | LPS-stimulated BV2 microglial cells | Attenuated expression of inflammatory enzymes. | |
| Licochalcone A | TNF-α, IL-6 | Not specified | Reduced levels of cytokines. | mdpi.com |
Impact on Key Signaling Pathways
The anti-inflammatory effects of licorice flavonoids are underpinned by their interaction with critical intracellular signaling pathways that regulate the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes. mdpi.com Several licorice flavonoids exert their anti-inflammatory effects by inhibiting this pathway. mdpi.com The mechanism often involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.com This action keeps NF-κB sequestered in the cytoplasm, preventing the nuclear translocation of its active subunit, p65, and thereby blocking the transcription of target genes like COX-2, iNOS, and various cytokines. mdpi.com
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase 1 (HO-1). nih.gov
Several licorice flavonoids are known to activate this protective pathway. Licochalcone A induces the nuclear translocation of Nrf2 in human fibroblasts, leading to elevated expression of HO-1 and other cytoprotective enzymes. nih.gov This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS). nih.gov Glabridin, an isoflavone (B191592) from licorice, has also been found to enhance the nuclear translocation of Nrf2, which contributes to its protective effects in alcoholic liver disease by mitigating oxidative stress. mdpi.com By activating the Nrf2 pathway, these compounds can suppress inflammation, as there is significant crosstalk between the Nrf2 and NF-κB pathways.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. mdpi.com The activation of MAPKs is essential for the production of many pro-inflammatory cytokines and mediators.
Licorice flavonoids have been shown to attenuate inflammation by inhibiting the MAPK cascade. mdpi.comfrontiersin.org Licoflavanone causes a reduction in the phosphorylation and activation of p38, JNK, and ERK1/2 in LPS-stimulated macrophages. Licochalcone A and isoliquiritigenin also inhibit the phosphorylation of p38 and ERK. mdpi.comfrontiersin.org By dampening the signaling of these key kinases, licorice compounds effectively reduce the expression of downstream inflammatory genes, contributing to their potent anti-inflammatory effects. mdpi.comnih.gov
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates essential cellular processes including cell growth, proliferation, survival, and metabolism. frontiersin.orgmdpi.comnih.gov Dysregulation of this pathway is a frequent event in many human cancers, making it a significant target for anticancer drug development. mdpi.comnih.gov The pathway is initiated by the activation of PI3K, which then activates Akt. Akt, in turn, can activate mTOR, a key regulator of protein synthesis and cell cycle progression. nih.govnih.gov
Currently, there is a lack of specific research findings detailing the direct effects of this compound on the individual components of the PI3K/Akt/mTOR pathway. While flavonoids from licorice have been noted to inhibit this pathway, specific data on this compound's mechanism of action is not extensively documented in available scientific literature. mdpi.comresearchgate.net
Anticancer Potential of this compound
This compound, a flavonoid compound derived from the licorice plant, has been the subject of preliminary investigations for its potential anticancer properties. nih.govnih.gov Like other compounds extracted from licorice, it is being explored for its biological activities against various cancer cell lines. nih.govfrontiersin.org
Inhibition of Cancer Cell Proliferation
The ability to inhibit the uncontrolled proliferation of cancer cells is a hallmark of potential anticancer agents. nih.govmdpi.com Research on Licoflavanone, a related flavanone (B1672756) from licorice, has demonstrated a marked ability to reduce tumor proliferation in breast cancer cells. mdpi.com However, specific studies detailing the direct inhibitory effects of this compound on the proliferation rates of various cancer cell lines are limited. While the broader class of chalcones, to which this compound belongs, is known to inhibit cancer cell growth, specific data such as IC50 values for this compound across different cancer types are not widely available in the current literature. nih.gov
Induction of Apoptosis and Autophagy in Cancer Cells
Apoptosis, or programmed cell death, and autophagy are crucial cellular processes that can be modulated by anticancer compounds to eliminate malignant cells. nih.govoncotarget.com A recent study has indicated that this compound can induce programmed cell death in nasopharyngeal tumor cells. mdpi.com This pro-apoptotic activity is a significant finding, as inducing apoptosis is a key mechanism for many cancer therapies. nih.govyoutube.com
While the induction of autophagy by natural compounds can either promote cell survival or lead to cell death, its role in the context of this compound's anticancer activity is an area requiring further investigation. nih.govoncotarget.com Detailed mechanistic studies on how this compound triggers these cell death pathways are still emerging.
Regulation of Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and replication. khanacademy.org It is tightly regulated by a series of checkpoints, and its dysregulation is a fundamental characteristic of cancer. nih.govkhanacademy.org Anticancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cells from dividing. nih.govnih.gov
Currently, specific research on how this compound modulates cell cycle-related proteins such as cyclins and cyclin-dependent kinases (CDKs) is not extensively documented. While extracts from licorice have been shown to induce cell cycle arrest, detailed studies focusing solely on this compound's impact on cell cycle progression in different cancer cell lines are needed to elucidate its precise mechanism. nih.gov
Anti-Angiogenesis Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. mdpi.comnih.gov The inhibition of angiogenesis is a key strategy in cancer therapy. Various natural compounds, including flavonoids, have been shown to possess anti-angiogenic properties. mdpi.comnih.gov
Research into the specific anti-angiogenic effects of this compound is still in its early stages. While related compounds from licorice, such as glycyrrhizic acid and isoliquiritigenin, have demonstrated anti-angiogenic activities by affecting factors like vascular endothelial growth factor (VEGF), direct evidence of this compound's ability to inhibit the formation of new blood vessels in tumors is not yet well-established in the scientific literature. nih.govresearchgate.net
Specific Cancer Types Addressed in this compound Research
The anticancer potential of this compound has been investigated in a limited number of cancer types. The available research indicates a focus on its effects on specific cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Nasopharyngeal Carcinoma | Not specified in abstract | Induction of programmed cell death | mdpi.com |
| Breast Cancer | MCF-7, MDA-MB-231 | Evaluated for antiproliferative and pro-apoptotic activity | mdpi.com |
Hepatocellular Carcinoma
There is currently no specific information available in the reviewed scientific literature regarding the pharmacological investigations and mechanistic elucidation of this compound in hepatocellular carcinoma. Research on licorice compounds in liver cancer has primarily focused on other constituents like glycyrrhetinic acid and licochalcone A. nih.govresearchgate.netresearchgate.net
Gastric Cancer
Detailed pharmacological investigations and mechanistic pathways specifically for this compound in gastric cancer have not been reported in the reviewed scientific literature. The anticancer effects of licorice in gastric cancer have been attributed to other compounds such as licoricidin (B1675306) and glycyrrhizic acid. nih.govresearchgate.netnih.gov
Breast Cancer
There is no specific scientific information available concerning the pharmacological investigations and mechanisms of this compound in breast cancer. Research in this area has concentrated on other licorice-derived molecules like liquiritigenin and licochalcone A, which have been studied for their potential to inhibit aromatase and affect cancer cell proliferation. nih.govnih.govnews-medical.netnih.gov
Oral Squamous Cell Carcinoma
Specific data on the pharmacological activity and mechanisms of this compound against oral squamous cell carcinoma are absent from the reviewed scientific literature. Research on natural compounds for this type of cancer has explored other flavonoids, but not this compound specifically. nih.gov
Leukemia
The role of this compound in leukemia has not been specifically investigated in the reviewed scientific literature. Studies on the effects of licorice compounds on leukemia cells have centered on other molecules like glycyrrhizic acid. nih.gov
Prostate Cancer
There are no specific pharmacological studies or mechanistic data available for this compound in the context of prostate cancer in the reviewed literature. Research on licorice and prostate cancer has primarily investigated compounds such as licochalcone-A and glycyrrhizin. nih.govresearchgate.netnih.govecancer.orguic.edu
Cervical Cancer
The available scientific literature from the performed searches does not provide specific findings on the direct effects or mechanistic pathways of this compound in relation to cervical cancer. Research on compounds derived from licorice has identified other constituents, such as glycyrrhizin and licoricidin, as having potential effects on cervical cancer cells. nih.govnih.gov However, dedicated studies elucidating the specific role of this compound in this context are not present in the search results.
Colon Cancer
Based on the conducted searches, there is no specific research detailing the pharmacological investigations or mechanistic elucidation of this compound in the context of colon cancer. While licorice extracts and their derivatives are noted for their potential in cancer prevention and therapy, the specific activities of this compound against colon cancer cells have not been detailed in the available results. nih.govmskcc.org Studies on other licorice flavonoids, such as isoliquiritigenin, have been conducted in the context of colon cancer, but equivalent data for this compound is not available.
Antioxidant Activities of this compound
This compound, a flavonoid compound found in licorice (Glycyrrhiza species), is recognized for its antioxidant properties, which are common to many polyphenolic compounds. nih.govnih.gov These activities are central to its potential health benefits, as oxidative stress is implicated in numerous chronic diseases. nih.gov The antioxidant capacity of flavonoids like this compound stems from their chemical structure, which allows them to act as reducing agents, hydrogen donors, and quenchers of singlet oxygen. nih.govnih.gov
Free Radical Scavenging Mechanisms
Free radicals are highly reactive molecules with unpaired electrons, which can cause damage to cells, proteins, and DNA. The primary mechanism by which antioxidant compounds like this compound counteract this damage is through free radical scavenging. This process involves the donation of a hydrogen atom or an electron to the free radical, which neutralizes it and terminates the damaging chain reaction.
Common laboratory methods to evaluate this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov
DPPH Assay: This method uses the stable free radical DPPH. When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which can be measured to determine the scavenging activity. nih.gov
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. This decolorization is proportional to the antioxidant's activity. nih.gov
While specific IC₅₀ values (the concentration required to scavenge 50% of radicals) for this compound were not detailed in the provided search results, flavonoids from licorice have demonstrated dose-dependent scavenging activity in these assays. nih.govnih.gov
Regulation of Oxidative Stress Markers
Beyond direct radical scavenging, the antioxidant effects of compounds can be measured by their ability to modulate the body's own defense systems against oxidative stress. This involves influencing the activity of key antioxidant enzymes and reducing the levels of oxidative damage markers.
Key markers of oxidative stress and antioxidant defense include:
Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). nih.gov Increased SOD activity enhances the removal of this damaging radical.
Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.com
Glutathione (B108866) Peroxidase (GPx): A family of enzymes that also break down hydrogen peroxide and other organic hydroperoxides, using glutathione (GSH) as a reducing agent. nih.gov
Malondialdehyde (MDA): A marker of lipid peroxidation, which is the oxidative degradation of lipids. Lower levels of MDA indicate reduced oxidative damage to cell membranes. nih.gov
Other Pharmacological Activities and Research Areas
Allergic reactions are fundamentally inflammatory responses triggered by the immune system. nih.govnih.gov The process often involves the degranulation of mast cells and the release of inflammatory mediators like histamine. nih.gov Several compounds derived from licorice have been shown to possess anti-allergic effects by stabilizing mast cells and modulating the immune response. nih.govnih.gov
This compound's established anti-inflammatory activity suggests a plausible role in mitigating allergic responses. nih.gov By potentially inhibiting inflammatory pathways, this compound could theoretically reduce the severity of allergic symptoms. However, direct experimental evidence evaluating this compound's specific efficacy and mechanisms in models of allergy was not found in the reviewed literature.
Chronic, low-grade inflammation is a recognized factor in the development of type 2 diabetes and its associated complications. nih.gov Inflammatory processes can contribute to insulin (B600854) resistance, a core feature of the disease. nih.gov Consequently, anti-inflammatory agents are of significant interest for their potential in diabetes management. Various metabolites from licorice have been explored for their antidiabetic activities, which include enhancing insulin sensitivity and correcting metabolic lipid disorders. nih.gov
As an anti-inflammatory flavonoid, this compound may possess therapeutic potential in the context of diabetes. nih.gov Its ability to counter inflammation could theoretically help in ameliorating insulin resistance. At present, dedicated studies on the antidiabetic effects of this compound are not prominent in the available scientific literature, marking this as another area for future research.
The immunomodulatory effects of a compound refer to its ability to alter or regulate the immune system's response. This is intrinsically linked to its anti-inflammatory properties. nih.gov Research has shown that this compound is one of the flavonoids from G. glabra with notable biological activity. nih.gov
A specific study demonstrated that this compound, along with two other flavonoids (glycyrin and glyzarin), significantly reduced virulence factors in the bacterium Acinetobacter baumannii by interfering with its quorum-sensing system. nih.gov Quorum sensing is a cell-to-cell communication process in bacteria that often regulates the expression of virulence factors, which in turn can trigger host inflammatory and immune responses. By disrupting this communication, this compound can modulate the pathogen's interaction with the host immune system, representing a distinct immunomodulatory mechanism.
Table 1: Observed Immunomodulatory-Related Activity of this compound
| Compound | Target Organism | Concentration | Observed Effect | Citation |
|---|
Liver injury from various causes, including toxins and alcohol, frequently involves significant inflammatory and oxidative stress pathways. nih.govnih.gov The progression from simple fat accumulation to more severe conditions like alcoholic hepatitis is marked by an increase in inflammatory markers. nih.gov Therefore, compounds with anti-inflammatory and antioxidant capabilities are considered promising for liver protection (hepatoprotection). nih.govnih.gov Licorice extracts and some of their isolated components have demonstrated hepatoprotective effects in preclinical models, often attributed to the enhancement of antioxidant defenses and the inhibition of inflammatory responses. nih.govresearchgate.net
Given its classification as an anti-inflammatory flavonoid, this compound is a logical candidate for investigation into its potential hepatoprotective effects. nih.gov By mitigating inflammation, it could theoretically protect liver cells from damage. Specific studies focusing on the hepatoprotective capacity of this compound are not detailed in the reviewed research, indicating a gap for potential exploration.
Atherosclerosis, the underlying cause of many cardiovascular diseases, is now understood to be a chronic inflammatory condition affecting the arteries. nih.gov The inflammatory process contributes to the formation and progression of atherosclerotic plaques. nih.gov Flavonoids and other natural compounds with anti-inflammatory properties are widely studied for their potential to offer cardioprotection. nih.gov
This compound's anti-inflammatory nature positions it as a compound of interest for cardioprotective and anti-atherogenic research. nih.gov Its potential to modulate inflammatory pathways could interfere with the development of atherosclerosis. While licorice as a whole has been associated with cardiovascular effects, research specifically isolating the role of this compound in cardiovascular models remains to be broadly published. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glycyrin (B26723) |
Anti-Ulcer Activity
The chemical compound this compound, a flavonoid derived from licorice root, has been identified as a promising agent in the context of anti-ulcer research. Investigations into its therapeutic potential have primarily focused on its activity against Helicobacter pylori (H. pylori), a bacterium strongly implicated in the pathogenesis of peptic ulcers.
Detailed research findings have demonstrated that this compound is one of several flavonoids isolated from the methanol (B129727) extract of Glycyrrhiza uralensis that exhibits significant anti-H. pylori activity. nih.gov A notable study by Fukai et al. (2002) highlighted that this compound was effective against not only standard strains of H. pylori but also against strains resistant to commonly used antibiotics such as clarithromycin (CLAR) and amoxicillin (AMOX). nih.govsci-hub.se This is of considerable clinical importance given the rising rates of antibiotic resistance in the treatment of H. pylori infections.
The anti-H. pylori effects of this compound are considered a key mechanism for its anti-ulcer properties. By inhibiting the growth of this bacterium, this compound can help to prevent the initial damage to the gastric mucosa and the subsequent inflammatory processes that lead to ulcer formation. The activity of this compound is comparable to other potent anti-H. pylori flavonoids found in licorice, such as licoricidin. sci-hub.se
While direct in-vivo studies focusing solely on this compound for ulcer healing are limited in the publicly available scientific literature, the demonstrated in-vitro activity against a major causative agent of peptic ulcers provides a strong rationale for its potential therapeutic use. The collective evidence on licorice flavonoids suggests that their anti-ulcer effects are multifactorial, involving not only antibacterial actions but also anti-inflammatory and cytoprotective mechanisms.
Below is a data table summarizing the anti-H. pylori activity of various flavonoids isolated from Glycyrrhiza uralensis, including this compound, as reported in scientific literature.
| Compound | Anti-Helicobacter pylori Activity |
| This compound | Exhibited activity against clarithromycin (CLAR) and amoxicillin (AMOX)-resistant and sensitive strains of H. pylori. nih.govsci-hub.se |
| Vestitol | Exhibited activity against CLAR and AMOX-resistant and sensitive strains of H. pylori. nih.govsci-hub.se |
| 1-Methoxyphaseollidin | Exhibited activity against CLAR and AMOX-resistant and sensitive strains of H. pylori. nih.govsci-hub.se |
| Gancaonol C | Exhibited activity against CLAR and AMOX-resistant and sensitive strains of H. pylori. nih.govsci-hub.se |
| Licoricidin | Exhibited inhibitory activity against the growth of H. pylori in vitro. nih.govsci-hub.se |
| Glabridin | Exhibited inhibitory activity against the growth of H. pylori in vitro. nih.gov |
| Glabrene | Exhibited inhibitory activity against the growth of H. pylori in vitro. nih.gov |
| Licochalcone A | Exhibited inhibitory activity against the growth of H. pylori in vitro. nih.gov |
| Licoisoflavone B | Exhibited inhibitory activity against the growth of H. pylori in vitro. nih.gov |
Structure Activity Relationship Sar Studies of Licoricone
Identification of Key Pharmacophores within the Licoricone Structure
A pharmacophore is the specific ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response. The this compound scaffold possesses several key pharmacophoric features that are believed to be critical for its bioactivity. These include a hydrogen bond acceptor, a hydrogen bond donor, hydrophobic groups, and aromatic rings. nih.gov
The core isoflavone (B191592) skeleton, consisting of two aromatic rings (A and B) connected by a three-carbon bridge that forms a heterocyclic C ring, is a fundamental pharmacophoric element. The arrangement of hydroxyl and methoxy (B1213986) groups on the A and B rings, as well as the presence and position of the prenyl group, are all thought to play significant roles in target binding and subsequent biological effects.
Impact of Structural Modifications on Biological Activities
The systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, aimed at enhancing desired biological activities while minimizing off-target effects. For this compound, structural modifications can be strategically employed to probe the importance of its various functional groups and to develop derivatives with improved potency and selectivity.
The derivatization of flavonoids, including structures similar to this compound, has been extensively explored to improve their therapeutic properties. Common strategies involve the modification of hydroxyl groups, the introduction of different substituents on the aromatic rings, and alterations to the prenyl side chain.
For example, the esterification or etherification of hydroxyl groups can modulate the compound's lipophilicity and pharmacokinetic profile. The introduction of halogens or other small functional groups onto the aromatic rings can alter the electronic distribution of the molecule, potentially leading to stronger interactions with target proteins.
While specific derivatization studies on this compound are not extensively reported in the reviewed literature, general principles from flavonoid and chalcone (B49325) chemistry suggest several potential avenues for enhancing its bioactivity. For instance, the synthesis of analogs with variations in the length and cyclization of the prenyl group could lead to derivatives with altered membrane permeability and target affinity. Furthermore, the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores could result in compounds with novel or enhanced biological activities. The synthesis of chalcone derivatives, which share structural similarities with the biosynthetic precursors of isoflavones, often involves Claisen-Schmidt condensation and can be a versatile method for creating a library of related compounds for biological screening. nih.gov
In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide valuable insights into the molecular interactions between a ligand and its target protein, even in the absence of experimental structural data.
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein, helping to identify key amino acid residues involved in the interaction. This information can then be used to design modifications to the this compound structure that are predicted to enhance binding affinity. While specific docking studies on this compound were not found in the initial searches, the application of such methods to other Glycyrrhiza constituents like glabridin (B1671572) has been reported, providing a framework for similar investigations into this compound. nih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a quantitative relationship between the 3D properties of a series of molecules and their biological activities. These models can generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the synthesis of more potent analogs.
Comparison of this compound SAR with Other Glycyrrhiza Flavonoids
The genus Glycyrrhiza is a rich source of a diverse array of flavonoids, many of which share structural similarities with this compound. Comparing the SAR of this compound with that of other Glycyrrhiza flavonoids, such as licoisoflavone A, glabridin, and various licochalcones, can provide a broader understanding of the structural requirements for bioactivity.
A key distinguishing feature of many bioactive flavonoids in licorice is the presence of a prenyl group. Prenylation generally increases the lipophilicity of the flavonoid, which can enhance its ability to cross cell membranes and interact with intracellular targets. Studies on various prenylated flavonoids have consistently shown that this modification often leads to increased biological activity compared to their non-prenylated counterparts.
Advanced Research Methodologies in Licoricone Studies
In Vitro Research Models
In vitro models are fundamental in the initial stages of research, offering a controlled environment to study the direct effects of licoricone on biological systems at the cellular and molecular levels. nih.gov These models, which include cell-based platforms and isolated enzyme systems, are crucial for preliminary screening and mechanism-of-action studies. nih.govnih.gov
Cell culture-based assays are a cornerstone of this compound research, allowing scientists to observe its effects on specific cell types and biological processes. Various cell lines, including those derived from human cancers, are utilized to test the compound's potential anti-tumor activities. nih.govnih.gov For instance, studies have explored the impact of licorice compounds on the proliferation and viability of cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). nih.gov Research on related licorice flavonoids has shown that they can induce apoptosis (programmed cell death) and inhibit cell proliferation in these lines. nih.gov Licochalcone A, a structurally similar chalcone (B49325), has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells and suppress the proliferation of breast carcinoma cells. nih.gov While specific data on this compound's cytotoxic effects are part of broader screenings, these assays are the primary method for identifying such activity.
Beyond cancer, cell culture models are used to investigate anti-inflammatory properties. The anti-inflammatory effects of licorice compounds are often studied using cell models that simulate an inflammatory response, for example, by measuring the inhibition of pro-inflammatory cytokine production. nih.gov
Table 1: Examples of Cell Lines Used in Research on Licorice Flavonoids
Cell Line Origin Typical Research Application Observed Effects of Related Licorice Flavonoids MCF7 Human Breast Cancer Cytotoxicity, Apoptosis Assays Cytotoxic effects observed with licorice extracts. nih.gov HCT116 Human Colon Cancer Cytotoxicity, Cell Proliferation Significant cytotoxic potential demonstrated by licorice extracts. nih.gov HepG2 Human Liver Cancer Cytotoxicity, Glucose Uptake Assays Cytotoxicity and effects on glucose metabolism studied. nih.gov Huh7 Human Hepatoma Apoptosis, Autophagy Assays Glabridin (B1671572) blocked cell proliferation and induced apoptosis. researchgate.net MDA-MB-231 Human Breast Carcinoma Proliferation, Migration, Invasion Assays Licochalcone A suppressed proliferation and invasion. researchgate.net
Enzyme inhibition assays are critical for identifying the specific molecular targets of this compound. mdpi.com These assays measure the ability of a compound to reduce the activity of a particular enzyme, which is often a key factor in a disease pathway. youtube.com A common method involves determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com
Research has focused on the inhibitory effects of licorice constituents on cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov While comprehensive studies on numerous licorice compounds have been conducted, specific inhibitory data for this compound against a wide panel of enzymes is still emerging. However, related flavonoids from licorice, such as licochalcone A, have been shown to be potent inhibitors of several CYP450 enzymes, including members of the CYP2C family. nih.gov Such assays are vital for predicting potential drug-herb interactions. nih.govnih.gov
Table 2: Enzyme Inhibition by Selected Licorice Compounds
Compound Enzyme Target Observed Effect Licochalcone A CYP2C8, CYP2C9 Strong inhibition. nih.gov Licochalcone A CYP3A4 Mechanism-based inhibition. nih.gov Isoliquiritigenin (B1662430) CYP2C8, CYP2C9 Inhibition. nih.gov Glabridin CYP3A4 Inhibition. nih.gov
In Vivo Research Models
Animal models that mimic human diseases are employed to test the efficacy of compounds like this compound.
Arthritis: The collagen-induced arthritis (CIA) model in mice is a widely accepted model for human rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion. nih.govnih.gov Studies have used this model to demonstrate the anti-arthritic effects of licorice extracts, showing a reduction in arthritis score and paw swelling. nih.gov Research into licochalcone A has shown it can alleviate arthritis symptoms by activating the Keap1-Nrf2 antioxidant pathway. nih.gov
Diabetes: To study hypoglycemic effects, animal models of diabetes mellitus are often induced chemically, for example, by using streptozotocin (B1681764) (STZ), which destroys insulin-producing pancreatic β-cells. researchgate.netfrontiersin.org Studies on the related licorice flavonoid glabridin in STZ-induced diabetic mice demonstrated significant hypoglycemic effects, including decreased fasting blood glucose and increased glucose tolerance. researchgate.net
Cancer: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used in cancer research. nih.govnih.gov For licorice compounds, researchers have used such models to show that treatment can suppress tumor progression in vivo. nih.gov For example, licorice extract has been shown to reduce the abundance of cell cycle proteins CDK4 and Cyclin D1 in tumor tissue from non-small cell lung cancer models. nih.gov
Pharmacodynamic (PD) studies focus on what a drug does to the body, while pharmacokinetic (PK) studies examine what the body does to a drug (absorption, distribution, metabolism, and excretion - ADME).
Clinical pharmacokinetic studies have been conducted on licorice extracts to evaluate their potential to cause drug interactions by inhibiting cytochrome P450 enzymes. nih.gov In one such study involving healthy female participants, a standardized licorice extract was administered for two weeks, and the pharmacokinetics of probe drugs for major CYP enzymes (CYP1A2, CYP2C9, CYP3A4/5, and CYP2D6) were evaluated. nih.gov The results showed that the extract did not cause clinically relevant pharmacokinetic drug interactions with these key enzymes. nih.gov While this study focused on a whole extract, such methodologies are essential for evaluating the safety and interaction profile of individual compounds like this compound.
Computational and Systems Pharmacology Approaches
Computational methods are increasingly used to accelerate drug discovery by predicting the biological activity and interaction of compounds. nih.gov Systems pharmacology integrates computational and experimental data to understand how drugs affect complex biological networks. nih.govnih.gov
Virtual screening and molecular docking are key computational techniques used in this field. nih.gov These methods simulate the binding of a ligand (like this compound) to the active site of a protein target. The binding affinity is calculated as a docking score, with lower scores typically indicating a stronger, more stable interaction. nih.gov
In a study screening phytochemicals from licorice against the main protease (Mpro) of SARS-CoV-2, this compound was identified as one of the top compounds with a strong predicted binding affinity. nih.gov This suggests a potential mechanism for antiviral activity that can be further validated through in vitro and in vivo experiments. Systems pharmacology approaches have also been used to analyze the active ingredients of licorice, predicting their targets and linking them to various signaling pathways, such as those involved in the cell cycle and inflammation in cancer. nih.gov
Table 3: Computational Docking Scores of Licorice Compounds Against SARS-CoV-2 Mpro
Compound Binding Energy (kcal/mol) with AutoDock Vina Licuraside -8.7 Glucoliquiritin apioside -8.5 This compound -7.3 Formononetin -7.5 Glycyrrhizin (B1671929) (Reference) -8.0
Data sourced from a computational screening study. nih.gov
Network Pharmacology for Multi-Target Analysis
Network pharmacology is a pivotal in silico approach that aligns with the principles of traditional medicine, moving from a "one drug, one target" model to a more holistic "multi-compound, multi-target" paradigm. frontiersin.orgnih.gov This methodology is particularly well-suited for studying complex mixtures of compounds like those found in licorice, as it can predict and analyze the intricate web of interactions between multiple bioactive molecules and various protein targets within the body. frontiersin.org
Research employing network pharmacology has been instrumental in deconvoluting the complex mechanisms of licorice flavonoids. In one study focused on the anti-melanoma potential of licorice flavonoids (LCFs), network pharmacology was used to screen for key active components and their primary biological targets. frontiersin.orgnih.gov The analysis identified compounds such as licochalcone B, naringenin, and DL-liquiritigenin as crucial active molecules and pinpointed the enzyme tyrosinase as a key target in their anti-melanoma activity. frontiersin.org
Another network pharmacology-based investigation into the broader pharmacological effects of licorice identified 106 bioactive compounds, including 52 flavonoids, which act on 241 putative targets. nih.govfrontiersin.org This study highlighted liquiritin (B1674860) apioside, liquiritigenin (B1674857), and isoliquiritin (B191953) apioside as principal bioactive flavonoids. nih.govfrontiersin.org It further elucidated their involvement in significant anti-inflammatory signaling pathways, including those mediated by NF-κB, TNF, and PI3K/AKT. nih.govfrontiersin.org These findings underscore the ability of network pharmacology to map the systemic effects of licorice compounds and identify the key molecular players.
Table 1: Findings from Network Pharmacology Studies of Licorice Flavonoids
| Study Focus | Identified Key Active Flavonoids | Predicted Primary Targets/Pathways | Reference |
|---|---|---|---|
| Anti-Melanoma | Licochalcone B, Naringenin, DL-Liquiritigenin | Tyrosinase (Tyr) | frontiersin.org |
| General Pharmacological Effects | Liquiritin apioside, Liquiritigenin, Isoliquiritin apioside | NF-κB, TNF, IL-1β, PI3K/AKT signaling | nih.govfrontiersin.org |
Molecular Docking and Dynamics Simulations
Following the identification of potential targets by network pharmacology, molecular docking and molecular dynamics (MD) simulations provide deeper insights into the specific interactions at the atomic level. Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand (like a flavonoid) when it binds to a receptor protein. frontiersin.orgnih.gov MD simulations then offer a dynamic view of this interaction over time, evaluating the stability and flexibility of the resulting complex. nih.govnih.gov
These techniques have been widely applied to verify the predictions of network pharmacology in licorice flavonoid research. For instance, in the anti-melanoma study, molecular docking was performed on several highly active compounds against the tyrosinase enzyme. frontiersin.org The results showed that compounds like licochalcone B and licochalcone A had high docking scores, indicating a strong binding affinity. frontiersin.org Subsequent MD simulations confirmed that these flavonoid-enzyme complexes remained stable, largely due to the formation of hydrogen and π-bond interactions. frontiersin.org
In a separate study, these computational tools were used to evaluate four licorice flavonoids—liquiritigenin, isoliquiritigenin, liquiritin, and isoliquiritin—as potential inhibitors of Escherichia coli β-glucuronidase (EcGUS). nih.govmdpi.com The docking results showed that all four flavonoids could bind stably to the enzyme. mdpi.com Further analysis through MD simulations and free energy calculations revealed that isoliquiritin possessed the strongest binding affinity among the tested compounds, marking it as a promising inhibitor candidate. nih.govmdpi.com Similarly, another investigation targeting the Duffy Binding Protein (DBP) of Plasmodium vivax used these methods to screen licorice compounds, identifying licochalcone A, echinatin, and licochalcone B as potent inhibitors that maintained stable interactions with the protein's active site throughout simulations. nih.gov
Table 2: Molecular Docking and Simulation Findings for Licorice Flavonoids
| Flavonoid(s) | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Licochalcone A, Licochalcone B | Tyrosinase | High docking scores and stable complex formation confirmed by MD simulations. | frontiersin.org |
| Liquiritigenin, Isoliquiritigenin, Liquiritin, Isoliquiritin | β-glucuronidase (EcGUS) | All compounds bind stably; Isoliquiritin showed the strongest binding affinity. | nih.govmdpi.com |
| Licochalcone A, Licochalcone B, Echinatin | Plasmodium vivax Duffy Binding Protein (DBP) | Compounds maintained stable hydrogen bond formation with the active site residues. | nih.gov |
Metabolomics and Proteomics in Licorice Research
Metabolomics and proteomics are large-scale analytical approaches that provide a comprehensive snapshot of the small molecules (metabolites) and proteins within a biological system, respectively. These "omics" technologies are crucial for understanding the biochemical diversity of licorice and how its composition and effects are influenced by genetic and environmental factors.
Metabolomics research in licorice has revealed significant chemical diversity. An untargeted metabolomics approach using high-resolution mass spectrometry helps to characterize and compare different licorice species, such as Glycyrrhiza glabra, G. inflata, and G. uralensis. researchgate.net Such studies are vital as the chemical profile directly relates to the quality and commercial value of licorice-derived products. researchgate.net In one study, metabolomic analysis was used to investigate how different drying temperatures affected the flavonoid content in G. inflata and G. uralensis, identifying 24 differentially expressed flavonoid metabolites between the two species after drying. nih.gov Another comparative study between G. uralensis and the rare species G. squamulose identified 182 differentially accumulated metabolites, highlighting the unique chemical fingerprint of each species. nih.gov
Proteomics provides a functional link between the genome and the metabolome. A comparative proteomic analysis was conducted to understand how salt stress impacts the accumulation of bioactive compounds in Glycyrrhiza uralensis. nih.gov The study found that under salt stress, there was a significant upregulation of key enzymes involved in the biosynthesis of flavonoids and glycyrrhizin. nih.gov These upregulated proteins included chalcone synthase and chalcone-flavanone isomerase, and their increased expression was consistent with the observed higher accumulation of the final bioactive compounds. nih.gov This research provides valuable molecular-level information on how environmental conditions can be manipulated to potentially increase the yield of medicinally important compounds in licorice. nih.gov
Future Perspectives and Research Directions for Licoricone
Integration of Licoricone into Modern Therapeutic Strategies
The evolution of medicine is trending towards multifaceted and synergistic treatment plans, particularly for complex diseases like cancer. Natural compounds are increasingly being investigated not as standalone cures, but as adjuvants that can enhance the efficacy and precision of established therapies.
One of the most promising future applications for this compound is in combination therapy . Research on related licorice compounds has shown that they can act as chemosensitizers, making cancer cells more susceptible to conventional chemotherapeutic drugs. nih.gov For instance, Licochalcone A, another licorice flavonoid, has been shown to potentially counteract the side effects of cisplatin (B142131) therapy while simultaneously suppressing tumor growth. nih.gov This suggests a potential role for this compound as an adjuvant in oncology, where it could allow for lower doses of cytotoxic drugs, thereby reducing patient side effects.
Furthermore, licorice extracts have demonstrated the ability to work synergistically with antibiotics. An extract of licorice was found to significantly enhance the antimicrobial activity of aminoglycosides like gentamicin (B1671437) against Listeria monocytogenes, reducing the minimum inhibitory concentration (MIC) by as much as 32-fold. semanticscholar.org This potentiation effect could be a critical strategy in combating antibiotic-resistant bacteria, a growing global health crisis. This compound's known antimicrobial properties make it a prime candidate for investigation in such combination strategies.
Another key area of integration is the modulation of the tumor microenvironment (TME) . The TME is a complex ecosystem of cells and signaling molecules that can either suppress or promote cancer growth. mdpi.com Research indicates that licorice extracts can modulate the TME by increasing the infiltration of beneficial immune cells, such as CD8+ T cells, into tumors. nih.govresearchgate.net Compounds like licoricidin (B1675306) have been shown to reduce the number of tumor-promoting M2 macrophages. mdpi.com By altering the TME to be less hospitable for cancer cells, this compound could be integrated with immunotherapies, a cutting-edge cancer treatment that harnesses the patient's own immune system to fight the disease. cirse.org
Table 1: Potential Combination Strategies for this compound
| Therapeutic Area | Conventional Therapy | Potential Role of this compound | Supporting Rationale |
|---|---|---|---|
| Oncology | Chemotherapy (e.g., Cisplatin) | Chemosensitizer / Adjuvant | Related licorice flavonoids enhance cancer cell apoptosis and may reduce chemotherapy-induced toxicity. nih.gov |
| Infectious Disease | Antibiotics (e.g., Aminoglycosides) | Antibiotic Potentiator | Licorice extracts can synergistically enhance the efficacy of antibiotics against resistant bacteria. semanticscholar.org |
| Immuno-Oncology | Immune Checkpoint Inhibitors | TME Modulator | Licorice compounds can increase CD8+ T cell infiltration and alter macrophage populations within the tumor microenvironment. nih.govmdpi.com |
Addressing Challenges in this compound Research and Development
Despite its promise, the journey of a natural product from lab to clinic is fraught with challenges. The successful development of this compound as a therapeutic agent hinges on overcoming several key scientific and technical hurdles.
The most significant challenge for this compound, as with many flavonoids, is its low bioavailability . bioanalyticalresearch.com Poor water solubility and extensive first-pass metabolism in the liver and intestines mean that only a small fraction of an orally administered dose reaches systemic circulation in an active form. nih.gov This severely limits its potential therapeutic efficacy.
A second major challenge is the difficulty in synthesis and standardization . Isolating pure this compound from natural licorice root is a complex process, and the yield can be inconsistent depending on the plant source and extraction method. nih.gov Developing a scalable and cost-effective synthetic route is crucial for producing the large quantities of pure compound needed for extensive preclinical and clinical testing.
Finally, a complete elucidation of its molecular mechanisms is still required. While broad anti-inflammatory and anticancer effects are documented for licorice compounds, the precise protein targets and signaling pathways that this compound modulates are not fully understood. nih.gov Identifying these specific targets is essential for rational drug design, predicting potential off-target effects, and identifying patient populations most likely to benefit. nih.gov
Overcoming these challenges will require innovative scientific approaches. Advanced drug delivery systems are a key strategy to improve bioavailability. nih.gov
Table 2: Challenges and Mitigation Strategies in this compound Development
| Challenge | Description | Potential Mitigation Strategy | Reference |
|---|---|---|---|
| Low Bioavailability | Poor water solubility and high first-pass metabolism limit absorption and systemic availability. | Development of novel drug delivery systems like nanoparticles, liposomes, or solid dispersions to enhance solubility and protect from metabolism. | bioanalyticalresearch.comnih.govnih.gov |
| Synthesis and Scalability | Complex isolation from natural sources and lack of efficient, large-scale synthesis methods. | Development of optimized synthetic chemistry routes or utilization of synthetic biology (e.g., engineered microbes) for production. | nih.gov |
| Mechanism Elucidation | The precise molecular targets and pathways responsible for its bioactivity are not fully known. | Employing systems biology, proteomics, and computational modeling to identify protein binding partners and affected signaling cascades. | nih.govnih.gov |
Emerging Areas of Research for this compound and Related Compounds
Beyond its established anti-inflammatory and anticancer potential, the unique chemical structure of this compound opens doors to several emerging fields of biomedical research. The activities of related licorice flavonoids provide a roadmap for future investigations into this compound.
One of the most exciting new frontiers is neuroprotection . Studies have demonstrated that various licorice flavonoids, such as liquiritigenin (B1674857) and glabridin (B1671572), possess neuroprotective properties in preclinical models. alzdiscovery.orgphcogrev.com These compounds have been shown to protect neurons from cell death and cognitive impairment through their potent antioxidant and anti-inflammatory effects. nih.govnih.gov Given that this compound shares this flavonoid backbone, investigating its potential to mitigate neurodegenerative processes in diseases like Alzheimer's and Parkinson's is a logical and promising next step. phcogrev.com
The antiviral properties of licorice compounds also represent a significant area for future research. Glycyrrhizin (B1671929), the most abundant triterpenoid (B12794562) in licorice, has shown inhibitory effects against a wide range of viruses, including coronaviruses, by interfering with viral replication and entry into host cells. frontiersin.orgmdpi.comnews-medical.net As new viral threats emerge, exploring the antiviral activity of other licorice components like this compound against a broad spectrum of viruses is of considerable public health interest.
Finally, research is beginning to uncover more specific and novel mechanisms in cancer therapy . For example, isoliquiritigenin (B1662430) has been found to inhibit cancer cell growth by blocking autophagy, a cellular recycling process that tumors can exploit to survive. nih.gov Other licorice flavonoids are being explored for their ability to target cancer cell metabolism or inhibit metastasis. mdpi.commdpi.com Investigating whether this compound acts on these or other novel anticancer pathways could reveal new therapeutic strategies for difficult-to-treat cancers.
Table 3: Emerging Research Avenues for this compound
| Emerging Research Area | Potential Application | Proposed Mechanism to Investigate | Supporting Evidence from Related Compounds |
|---|---|---|---|
| Neuroprotection | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Inhibition of oxidative stress and neuroinflammation in the brain. | Liquiritigenin and Glabridin show neuroprotective effects in preclinical models. nih.govalzdiscovery.orgphcogrev.com |
| Antiviral Activity | Broad-spectrum antiviral agent | Inhibition of viral entry, replication (e.g., viral proteases), or modulation of host immune response. | Glycyrrhizin inhibits replication of multiple viruses, including SARS-CoV-2. frontiersin.orgnews-medical.net |
| Novel Cancer Biology | Targeted Cancer Therapy | Modulation of cancer cell metabolism, inhibition of autophagy, or interference with metastatic pathways. | Isoliquiritigenin inhibits autophagy in pancreatic cancer cells; Licoricidin inhibits metastasis. mdpi.comnih.gov |
Q & A
Q. What methodologies are recommended for isolating and characterizing Licoricone from licorice extracts?
this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Structural characterization employs spectroscopic techniques like NMR and mass spectrometry. Researchers must validate purity (>98% by HPLC) and ensure reproducibility by documenting solvent ratios, temperature, and extraction duration. For novel compounds, crystallography or comparative spectral analysis with known flavonoids is advised .
Q. How should researchers design initial bioactivity assays for this compound against Helicobacter pylori?
Use standardized antimicrobial susceptibility testing (e.g., broth microdilution) with CLAR/AMOX-resistant and sensitive strains. Include positive controls (e.g., clarithromycin) and negative controls (vehicle-only treatments). Report minimum inhibitory concentrations (MICs) and assess time-kill kinetics. Ensure experiments are replicated across independent batches to address biological variability .
Q. What statistical tools are appropriate for analyzing this compound’s dose-response relationships?
Non-linear regression models (e.g., log-dose vs. response curves) are standard. Use software like GraphPad Prism to calculate EC₅₀/IC₅₀ values. For comparative studies (e.g., resistant vs. sensitive strains), apply ANOVA with post-hoc tests (Tukey’s HSD). Report confidence intervals and effect sizes to contextualize clinical relevance .
Advanced Research Questions
Q. How can researchers investigate the molecular mechanisms of this compound’s anti-H. pylori activity?
Combine in vitro assays (e.g., membrane permeability tests) with in silico approaches like molecular docking to predict protein targets (e.g., urease or gyrase). Validate findings using gene knockout strains or transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment. Cross-reference results with existing flavonoid mechanistic studies to identify conserved pathways .
Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?
Conduct meta-analyses to identify confounding variables (e.g., strain heterogeneity, solvent differences). Replicate experiments under standardized conditions (CLSI guidelines) and perform sensitivity analyses. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables causing discrepancies .
Q. How can the PICO framework structure research on this compound’s synergy with antibiotics?
- Population : H. pylori strains (CLAR/AMOX-resistant).
- Intervention : this compound + clarithromycin.
- Comparison : Clarithromycin monotherapy.
- Outcome : Synergy index (e.g., FIC index ≤0.5). This framework ensures focused hypotheses, comparability across studies, and alignment with systematic review standards .
Q. What experimental designs address this compound’s stability in gastrointestinal conditions?
Simulate gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) in vitro. Use LC-MS to quantify this compound degradation over time. Include antioxidants (e.g., ascorbic acid) as stabilizing agents if needed. For in vivo relevance, correlate stability data with pharmacokinetic profiles in animal models .
Methodological & Data Analysis Questions
Q. How should researchers formulate hypotheses about this compound’s off-target effects?
Start with a literature-driven hypothesis (e.g., “this compound inhibits host inflammatory pathways via NF-κB”). Use high-throughput screening (e.g., kinase profiling) to identify off-targets. Validate hits with siRNA knockdown or CRISPR-Cas9. Apply Bradford Hill criteria to assess causality in observed effects .
Q. What protocols ensure reproducibility in this compound’s anti-biofilm assays?
Standardize biofilm growth conditions (e.g., microtiter plate method, 48h incubation). Use crystal violet staining or fluorescent viability markers. Include controls for non-specific binding (e.g., sterile media). Share raw data and analysis scripts via repositories like Zenodo to enhance transparency .
Q. How can researchers optimize this compound extraction yields while maintaining bioactivity?
Employ response surface methodology (RSM) to model variables (e.g., solvent polarity, extraction time). Validate models with triplicate runs. Compare bioactivity (MICs) of optimized vs. traditional extracts to confirm no loss of potency. Publish detailed protocols to facilitate cross-lab validation .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
